N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is a synthetic organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its role in inhibiting specific enzymes or pathways in microbial organisms.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit enzymes like microsomal prostaglandin E synthase-1, which plays a role in inflammatory processes. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide: Similar structure but with a different alkyl group.
N-(1H-benzimidazol-2-yl)-4-methoxybenzamide: Lacks the 2-methylpropyl group.
N-(1H-benzimidazol-2-yl)-2-methylpropylbenzamide: Lacks the methoxy group on the benzamide ring.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is unique due to the presence of both the 2-methylpropyl and 4-methoxybenzamide groups, which may contribute to its distinct pharmacological profile and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)17(18-20-15-6-4-5-7-16(15)21-18)22-19(23)13-8-10-14(24-3)11-9-13/h4-12,17H,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNGRYUJCEDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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